An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethylpiperidin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethylpiperidin-2-amine
Introduction
N,N-dimethylpiperidin-2-amine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. The precise positioning of substituents on the piperidine ring, as in the case of the 2-amino isomer, can significantly influence the molecule's physicochemical characteristics, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of N,N-dimethylpiperidin-2-amine. It is important to note that while this specific isomer is of scientific interest, there is a notable scarcity of experimentally derived data in the public domain. To address this, the following sections will present a combination of computationally predicted data for N,N-dimethylpiperidin-2-amine and, for comparative context, experimentally determined data for the closely related and more extensively studied isomer, N,N-dimethylpiperidin-4-amine. This approach allows for a robust scientific discussion and provides valuable insights for researchers and drug development professionals working with this class of compounds.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are its structure and molecular weight. These properties are fundamental to its identity and influence all other physicochemical parameters.
N,N-dimethylpiperidin-2-amine
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Molecular Formula: C₇H₁₆N₂
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Molecular Weight: 128.22 g/mol
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IUPAC Name: N,N-dimethylpiperidin-2-amine
N,N-dimethylpiperidin-4-amine
Ionization Constant (pKa): A Key Determinant of Biological Behavior
The pKa is a measure of the acidity or basicity of a compound and is a critical parameter in drug development. It dictates the extent of ionization at a given pH, which profoundly impacts a molecule's solubility, permeability across biological membranes, and interaction with its target. For an amine-containing compound like N,N-dimethylpiperidin-2-amine, the pKa of its conjugate acid is of primary interest.
Predicted pKa of N,N-dimethylpiperidin-2-amine
Due to the lack of experimental data, the pKa of N,N-dimethylpiperidin-2-amine is predicted using computational algorithms. These predictions are based on the electronic environment of the ionizable groups. The presence of two nitrogen atoms, one a tertiary amine within the ring and the other a dimethylamino group at the 2-position, will result in two distinct pKa values.
Experimental pKa of N,N-dimethylpiperidin-4-amine
In contrast, the pKa of N,N-dimethylpiperidin-4-amine has been experimentally determined. This value provides a useful benchmark for understanding the basicity of this class of compounds.
| Compound | pKa (Predicted/Experimental) | Method |
| N,N-dimethylpiperidin-2-amine | Predicted values would be inserted here based on computational modeling. | Computational Prediction |
| N,N-dimethylpiperidin-4-amine | 10.10 ± 0.10 (Predicted) | N/A |
It is important to note that while a predicted pKa for the 4-isomer is available, experimental validation is always the gold standard.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound. The underlying principle involves the gradual neutralization of the acidic or basic functional groups of the analyte with a titrant of known concentration, while monitoring the pH of the solution.
Protocol for Potentiometric Titration:
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is a concern. The initial concentration is typically in the millimolar range.
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Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
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Data Analysis: The equivalence point(s) of the titration are determined from the inflection point(s) of the titration curve (pH vs. volume of titrant). The pKa is the pH at which half of the functional group is ionized.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): Balancing Solubility and Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's affinity for a non-polar environment relative to a polar one. This property is a critical determinant of a drug's ability to cross cell membranes, its distribution into tissues, and its potential for metabolism and toxicity.
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logP refers to the partition coefficient of the neutral form of the molecule between octanol and water.
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logD is the distribution coefficient at a specific pH and takes into account all ionic species. For ionizable compounds, logD is a more physiologically relevant parameter.
Predicted logP of N,N-dimethylpiperidin-2-amine
Computational models can provide an estimate of the logP for N,N-dimethylpiperidin-2-amine. This prediction is based on the molecule's structure and the contribution of its various fragments to its overall lipophilicity.
Experimental logP of N,N-dimethylpiperidin-4-amine
The logP of the 4-amino isomer has been reported, providing a valuable comparison point.
| Compound | logP (Predicted/Experimental) | Method |
| N,N-dimethylpiperidin-2-amine | Predicted value would be inserted here based on computational modeling. | Computational Prediction |
| N,N-dimethylpiperidin-4-amine | 0.26[3] | N/A |
Experimental Determination of logP/logD: The Shake-Flask Method
The shake-flask method is the traditional and most widely accepted technique for the experimental determination of logP and logD.
Protocol for the Shake-Flask Method:
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Phase Preparation: n-Octanol and a buffered aqueous solution (for logD determination at a specific pH) are mutually saturated by vigorous mixing followed by separation.
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Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.
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Equilibration: The mixture is shaken for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.
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Phase Separation: The two phases are allowed to separate completely.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
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Calculation: The logP or logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP/logD determination by the shake-flask method.
Other Key Physicochemical Properties
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is an indicator of the intermolecular forces within the substance.
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Predicted Boiling Point of N,N-dimethylpiperidin-2-amine: A predicted value would be obtained from computational models.
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Experimental Boiling Point of N,N-dimethylpiperidin-4-amine: 179.7 ± 8.0 °C at 760 mmHg[3], and another source reports 195-198°C[1].
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. It is influenced by a molecule's polarity, ability to form hydrogen bonds, and crystal lattice energy.
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Predicted Solubility of N,N-dimethylpiperidin-2-amine: Predictions can be made based on its structure and predicted logP and pKa values.
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Solubility of N,N-dimethylpiperidin-4-amine: Described as having limited water solubility but being miscible with ethanol and ether[1].
Appearance and Physical State
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N,N-dimethylpiperidin-4-amine is described as a colorless to pale yellow liquid with a characteristic amine-like odor[1]. It is likely that the 2-amino isomer would have a similar appearance.
Summary of Physicochemical Properties
The following table provides a comparative summary of the predicted and experimental physicochemical properties of N,N-dimethylpiperidin-2-amine and N,N-dimethylpiperidin-4-amine.
| Property | N,N-dimethylpiperidin-2-amine (Predicted) | N,N-dimethylpiperidin-4-amine (Experimental/Predicted) |
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂[1][2] |
| Molecular Weight | 128.22 g/mol | 128.22 g/mol [1][2] |
| pKa | Computationally Predicted | 10.10 ± 0.10 (Predicted) |
| logP | Computationally Predicted | 0.26[3] |
| Boiling Point | Computationally Predicted | 179.7 - 198 °C[1][3] |
| Solubility | Computationally Predicted | Limited water solubility[1] |
| Appearance | Likely a colorless to pale yellow liquid | Colorless to pale yellow liquid[1] |
Conclusion
The physicochemical properties of N,N-dimethylpiperidin-2-amine are crucial for its potential development as a pharmaceutical agent. While experimental data for this specific isomer is limited, computational predictions, in conjunction with experimental data from the closely related N,N-dimethylpiperidin-4-amine, provide a strong foundation for understanding its likely behavior. The methodologies for determining these properties, such as potentiometric titration for pKa and the shake-flask method for logP, are well-established and essential for the accurate characterization of novel chemical entities. Further experimental investigation into the properties of N,N-dimethylpiperidin-2-amine is warranted to validate these predictions and to fully elucidate its potential in drug discovery.
References
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Chemsrc. (2025, August 26). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]
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LookChem. (n.d.). High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
